N-(3-Aminophenyl)-2-phenoxybutanamide

Description

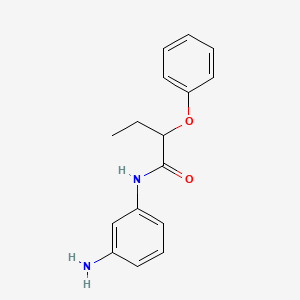

N-(3-Aminophenyl)-2-phenoxybutanamide (CAS: 1020722-36-4) is an aromatic amide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol. Its structure comprises a 3-aminophenyl group linked via a butanamide backbone to a phenoxy substituent (Fig. 1).

Properties

IUPAC Name |

N-(3-aminophenyl)-2-phenoxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-15(20-14-9-4-3-5-10-14)16(19)18-13-8-6-7-12(17)11-13/h3-11,15H,2,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGMNQDCSZTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-phenoxybutanamide typically involves the reaction of 3-aminophenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (25-40°C)

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents such as sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Room temperature to elevated |

| Reaction Time | Several hours |

Biochemical Pathways

The compound interacts with specific biochemical pathways that modulate cellular functions. For instance, its binding to LSD1 affects the methylation status of histone H3, which is crucial for gene regulation.

Chemistry

In organic synthesis, N-(3-Aminophenyl)-2-phenoxybutanamide serves as an intermediate for creating more complex organic molecules. Its unique structure allows for various chemical modifications.

Biology

Research has indicated potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its effects on cell signaling pathways and gene expression.

Medicine

The compound is being explored for therapeutic applications due to its ability to interact with biological targets effectively. It may have implications in treating diseases related to histone modifications, such as cancer and neurodegenerative disorders.

Case Studies and Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : A study demonstrated that compounds similar to this compound could inhibit cancer cell proliferation by targeting histone deacetylases (HDACs) .

- Neurodegenerative Disorders : Research indicates that this compound may play a role in treating neurodegenerative diseases by modulating histone activity, thus impacting gene expression related to neuronal health .

Table 2: Summary of Applications

| Application Area | Potential Uses |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Antimicrobial and anticancer properties |

| Medicine | Treatment for cancer, neurodegeneration, inflammation |

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, potentially affecting their function. The phenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Key Structural Features :

- Phenoxy substituent: Introduces hydrophobicity and π-π stacking interactions.

- Butanamide backbone : Provides conformational flexibility for binding interactions .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(3-Aminophenyl)-2-phenoxybutanamide with five structurally related amides:

Key Observations :

- Phenoxy vs.

- Amino Group Position: The meta-position (3-aminophenyl) in the target compound contrasts with the para-substituted N-(4-aminophenyl)-3-methylbutanamide (), which may influence steric hindrance and hydrogen-bonding patterns.

- Functional Group Diversity : The ketone in 3-oxo-2-Phenylbutanamide introduces redox activity absent in the target compound, making it a precursor for illicit drug synthesis .

Research Findings and Gaps

- Biological Activity: Limited data exist on the target compound’s pharmacological profile.

- Structural-Activity Relationships (SAR): The phenoxy group in the target compound may enhance lipid membrane penetration compared to acetylated analogs like N-(3-aminophenyl)acetamide .

Biological Activity

N-(3-Aminophenyl)-2-phenoxybutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features an amine group, a phenoxy group, and a butanamide moiety, which contribute to its diverse biological activities.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The MIC values indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compound demonstrates significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 10 | More potent |

| HT-29 | 15 | Comparable |

In vitro studies indicate that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

3. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation, as evidenced by its ability to inhibit the NF-κB signaling pathway.

| Assay | Effect |

|---|---|

| NF-κB Activation | Inhibition by 30% at 20 µM |

The anti-inflammatory potential suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study conducted on a series of phenoxybutanamides highlighted the superior antimicrobial activity of this compound compared to other derivatives. The research involved testing against a panel of resistant bacterial strains, confirming its efficacy in inhibiting growth and biofilm formation .

Case Study 2: Cytotoxic Mechanisms

In another investigation, the mechanism of action of this compound was explored using flow cytometry and Western blot analysis. Results indicated that the compound triggers apoptosis via intrinsic pathways, with significant activation of caspases and PARP cleavage observed in treated cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.